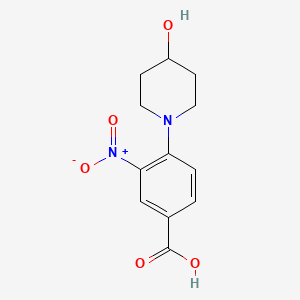
4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C12H14N2O5 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid and its derivatives have been extensively studied for their synthesis and structural properties. For instance, Sokolova et al. (1975) explored the synthesis and three-dimensional structures of benzoates and p-nitrobenzoates of substituted 4-hydroxypiperidines, which are closely related to this compound (Sokolova, Romanova, Malina, & Unkovskii, 1975). Additionally, Jedrzejas et al. (1995) focused on the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, providing insights into the molecular arrangement and hydrogen bonding patterns (Jedrzejas, Luo, Singh, Brouillette, & Air, 1995).
Applications in Biotechnology and Medicine
The compound has been investigated for its potential in various biotechnological and medical applications. For instance, Wang et al. (2018) discussed the versatility of 4-Hydroxybenzoic acid, a compound structurally similar to this compound, in producing value-added bioproducts for applications in areas like food, cosmetics, and pharmacy (Wang, Bilal, Hu, Wang, & Zhang, 2018). Moreover, D'angelo et al. (2008) studied the crystal structures, physico-chemical properties, and anticonvulsant activities of Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, providing a perspective on the therapeutic potential of such compounds (D'angelo, Morgant, Ghermani, Desmaële, Fraisse, Bonhomme, Dichi, Sghaier, Li, Journaux, & Sorenson, 2008).
Chemical Properties and Degradation
Research has also delved into the chemical properties and degradation pathways of related nitrobenzoic acids. For instance, Chong et al. (2016) reported on the degradation efficiency of 4-nitrobenzoic acid, a compound structurally similar to this compound, using ultrasound in the presence of zero-valence zinc, highlighting methods for environmental remediation (Chong, Song, Zhao, Zhang, & Li, 2016).
Analytical Applications
Freitas et al. (2014) conducted a study on 4-bromomethyl-3-nitrobenzoic acid, a related compound, focusing on its stability-indicating HPLC-UV determination. This highlights the analytical applications of such compounds in pharmaceutical and environmental analysis (de Freitas, Lages, Gonçalves, de Oliveira, & Vianna-Soares, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c15-9-3-5-13(6-4-9)10-2-1-8(12(16)17)7-11(10)14(18)19/h1-2,7,9,15H,3-6H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWZWQDPXCVKOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate](/img/structure/B1327929.png)





